molecular formula C26H23FN2O3 B2981812 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one CAS No. 850192-14-2

4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one

Cat. No. B2981812
CAS RN: 850192-14-2
M. Wt: 430.479
InChI Key: RIGGFJOUJGRYID-UHFFFAOYSA-N
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Description

The compound “4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one” is a novel inhibitor of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .


Chemical Reactions Analysis

This compound has been shown to inhibit [3H]uridine and [3H]adenosine transport through both ENT1 and ENT2 in a concentration-dependent manner . The inhibitory effects of this compound on ENT1 and ENT2 have been studied using nucleoside transporter-deficient cells .

Scientific Research Applications

Comparative Metabolism Studies

Research on compounds structurally related to 4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one has included in vitro studies on their metabolism across different species, such as rats, dogs, and humans. For example, the metabolism of flunarizine, a molecule with similarities, particularly in the presence of a fluorophenyl and piperazine group, was studied using liver fractions and isolated hepatocytes to understand its biotransformation, revealing significant insights into species-specific metabolic pathways and potential implications for human therapy (Lavrijsen et al., 1992).

Chemical Synthesis and Catalysis

The synthesis of related compounds involves sophisticated chemical reactions, highlighting the versatility of these molecules in chemical research. For instance, the Fe-catalyzed synthesis of flunarizine and its isomers demonstrates the utility of metal-catalyzed reactions in producing compounds with potential therapeutic applications, emphasizing the role of these molecules in advancing synthetic methodologies (Shakhmaev et al., 2016).

Material Science and Engineering

Compounds with the piperazine and fluorophenyl groups have been explored for their physicochemical properties, such as in the study of 4-[Bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, revealing insights into their potential applications in material sciences. The study of their crystalline structures and intermolecular interactions provides valuable data for designing new materials with specific properties (Betz et al., 2011).

Biomedical Research

In biomedical research, the photophysical properties of piperazine-substituted naphthalimides have been examined, revealing their potential applications in developing fluorescent probes and understanding photo-induced electron transfer mechanisms. Such studies contribute to the broader application of these compounds in biological imaging and diagnostics (Gan et al., 2003).

properties

IUPAC Name

4-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxy-7-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23FN2O3/c27-22-8-4-5-9-23(22)29-12-10-28(11-13-29)17-19-14-26(31)32-25-16-20(24(30)15-21(19)25)18-6-2-1-3-7-18/h1-9,14-16,30H,10-13,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIGGFJOUJGRYID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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